molecular formula C22H35NO10 B8713522 CbzNH-PEG6-CH2COOH

CbzNH-PEG6-CH2COOH

Cat. No.: B8713522
M. Wt: 473.5 g/mol
InChI Key: GNBJIANOXWXLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CbzNH-PEG6-CH2COOH is a synthetic compound widely used in bioconjugation and drug delivery systems. Structurally, it consists of three key components:

  • Cbz (Carbobenzyloxy) group: A protective group for amines, enhancing stability during synthetic processes.
  • PEG6 (polyethylene glycol with six repeating ethylene oxide units): Improves solubility, reduces immunogenicity, and prolongs circulation time in biological systems.
  • CH2COOH (carboxylic acid terminus): Facilitates covalent conjugation to amines (e.g., lysine residues in proteins) via carbodiimide-mediated coupling.

Properties

Molecular Formula

C22H35NO10

Molecular Weight

473.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C22H35NO10/c24-21(25)19-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-23-22(26)33-18-20-4-2-1-3-5-20/h1-5H,6-19H2,(H,23,26)(H,24,25)

InChI Key

GNBJIANOXWXLSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Notes for Practical Use

  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the Cbz group.
  • Conjugation Efficiency : Use EDC/NHS or similar activating agents for optimal carboxylate reactivity.
  • Deprotection Limitations : Avoid Cbz removal in redox-sensitive systems; consider alternatives (e.g., Fmoc) for mild deprotection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.